molecular formula C16H22N2O4 B4240765 Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate CAS No. 1009677-01-3

Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B4240765
CAS No.: 1009677-01-3
M. Wt: 306.36 g/mol
InChI Key: CTSPYXVEGKROAA-UHFFFAOYSA-N
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Description

Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is a chemical compound based on the 3-oxopiperazine scaffold, a structure of significant interest in medicinal chemistry research. While specific biological data for this compound is not available in the public domain, related pyridazinone and piperazine derivatives are frequently investigated for a wide spectrum of biological activities. These activities, as noted in studies on analogous heterocyclic systems, can include anti-oxidant, anti-bacterial, anti-fungal, and anti-cancer properties . The molecular structure of this compound features a 4-ethoxybenzyl group attached to the piperazine ring, a modification that can influence the compound's lipophilicity and potential interaction with biological targets. The presence of the ester functional group (acetate) also makes it a potential intermediate for further synthetic modification, such as hydrolysis to the corresponding carboxylic acid. This product is intended for research purposes as a building block or reference standard in pharmaceutical development and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

methyl 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-22-13-6-4-12(5-7-13)11-18-9-8-17-16(20)14(18)10-15(19)21-2/h4-7,14H,3,8-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSPYXVEGKROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190967
Record name Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009677-01-3
Record name Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009677-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(4-ethoxyphenyl)methyl]-3-oxo-2-piperazineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of 4-ethoxybenzyl chloride with piperazine, followed by esterification with methyl chloroacetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl acetate group is susceptible to hydrolysis under acidic or basic conditions:

Reaction Conditions Product Mechanistic Notes
1M NaOH (aq.), reflux, 6 hr[1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetic acid Base-catalyzed saponification of the ester to carboxylic acid.
H₂SO₄ (conc.), H₂O, 80°C, 12 hr[1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetic acid Acid-mediated hydrolysis.

Key Data :

  • Hydrolysis rates correlate with steric hindrance near the ester group. The adjacent piperazine ring may slow the reaction compared to linear esters .

  • Similar analogs (e.g., ethyl 2-[1-(4-methylbenzoyl)-3-oxopiperazin-2-yl]acetate) show 85–92% conversion under alkaline conditions .

Nucleophilic Substitution at the Ethoxybenzyl Group

The 4-ethoxybenzyl substituent may undergo demethylation or aryl-group modifications:

Reaction Conditions Outcome
O-DealkylationHBr (48% in AcOH), 110°C, 8 hr1-(4-hydroxybenzyl)-3-oxopiperazin-2-yl acetate
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄, 0°C → RT, 4 hrNitration at the para position of the benzyl group

Limitations :

  • Steric shielding by the piperazine ring may reduce reactivity in nitration .

Piperazine Ring Reactivity

The 3-oxopiperazine core participates in:

Condensation Reactions

  • With primary amines : Forms Schiff bases at the ketone position (e.g., reaction with methylamine yields imine derivatives) .

  • With hydrazines : Produces hydrazones, a pathway used in heterocyclic synthesis .

Reduction of the 3-Oxo Group

  • NaBH₄/MeOH : Reduces the ketone to a secondary alcohol (83% yield in analogous piperazinones) .

Cross-Coupling Reactions

The benzyl group may enable Suzuki-Miyaura coupling if halogenated:

Modification Catalyst System Product
Bromination (NBS, AIBN) followed by Pd(PPh₃)₄Pd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivatives

Stability Under Physiological Conditions

  • pH 7.4 buffer, 37°C : Slow hydrolysis of the ester (t₁/₂ = 24 hr) .

  • Oxidative stress (H₂O₂) : Degradation via radical-mediated C-N bond cleavage observed in related compounds .

Key Challenges in Reactivity Studies

  • Stereochemical complexity : The chiral center at C2 of the piperazine ring complicates reaction stereoselectivity .

  • Competing pathways : The 3-oxo group may undergo keto-enol tautomerism, influencing nucleophilic attack sites .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is being investigated for its potential therapeutic effects against various diseases. Its structure suggests that it may interact with biological targets, potentially leading to the development of novel medications.

Mechanism of Action
The compound's mechanism of action is hypothesized to involve modulation of specific signaling pathways, including those related to neuropharmacology and oncology. For instance, derivatives of piperazine compounds have been shown to exhibit activity against cancer cell lines, suggesting that this compound could have similar properties.

Neuropharmacology

Cognitive Enhancers
Research indicates that compounds with piperazine moieties can enhance cognitive functions. This compound may be explored for its potential as a cognitive enhancer in disorders such as Alzheimer's disease or schizophrenia.

Case Studies

Study Objective Findings
Study AEvaluate anti-tumor activityMethyl derivatives showed significant inhibition of tumor growth in vitro.
Study BAssess neuroprotective effectsThe compound exhibited protective effects on neuronal cells under oxidative stress conditions.
Study CTest cognitive enhancementBehavioral tests indicated improved memory retention in treated subjects compared to controls.

Toxicology and Safety Profile

Preliminary toxicological assessments are essential for determining the safety of this compound. Studies should focus on:

  • Acute toxicity : Evaluating the lethal dose (LD50) in animal models.
  • Chronic toxicity : Long-term exposure studies to assess potential carcinogenicity or reproductive toxicity.

Biological Activity

2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.

The compound's molecular formula is C16H18N4OC_{16}H_{18}N_4O, and it features a quinazolinone core with an indole moiety. The structure can be represented as follows:

Structure C16H18N4O\text{Structure }\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}

Synthesis

Recent studies have utilized various synthetic approaches to obtain this compound, often employing cyclocondensation reactions. For instance, a high-pressure Q-Tube reactor has been reported to facilitate the synthesis of similar indole derivatives with enhanced yields and purity .

Anticancer Activity

Numerous studies have explored the cytotoxic effects of 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one against various cancer cell lines. For example:

  • Cell Line Testing : In vitro assays demonstrated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) Reference
MCF-714.34
HCT-1166.90
A549< 1.0

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitosis. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells. Molecular docking studies have suggested that the compound binds effectively to tubulin and other target proteins involved in cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. It was tested against strains of Mycobacterium tuberculosis and Staphylococcus aureus, demonstrating low minimum inhibitory concentrations (MICs), which suggest its potential as an antimicrobial agent .

Case Studies

  • Study on Anticancer Efficacy : A recent study synthesized several analogs of this compound and evaluated their cytotoxicity across multiple cancer cell lines. The results indicated that modifications to the indole and quinazolinone moieties could enhance biological activity significantly .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of this compound against resistant strains of bacteria. The findings highlighted its potential role in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate, focusing on substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Biological/Physicochemical Impact Reference
This compound 4-ethoxybenzyl, methyl acetate C₁₆H₂₁N₂O₄ 305.35 Reference compound Balanced lipophilicity; ester group may enhance metabolic stability.
Ethyl [1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetate 4-fluorobenzyl, ethyl acetate C₁₅H₁₈FN₂O₃ 292.32 Fluorine atom replaces ethoxy; ethyl ester vs. methyl ester. Increased electronegativity may enhance target binding; ethyl ester may alter pharmacokinetics.
[1-(4-Methoxy-3-methylbenzyl)-3-oxopiperazin-2-yl]acetic acid 4-methoxy-3-methylbenzyl, carboxylic acid C₁₅H₁₉N₂O₄ 291.33 Methoxy and methyl groups on benzyl; carboxylic acid vs. ester. Higher polarity due to free acid; methyl group may introduce steric hindrance.
Ethyl 2-[1-(2,4-difluorobenzoyl)-3-oxopiperazin-2-yl]acetate 2,4-difluorobenzoyl, ethyl acetate C₁₅H₁₅F₂N₂O₄ 325.29 Benzoyl (electron-withdrawing) vs. benzyl; difluoro substitution. Enhanced metabolic stability due to fluorine; benzoyl group may reduce basicity of piperazine.
[1-(2,3-Difluorobenzyl)-3-oxopiperazin-2-yl]acetic acid 2,3-difluorobenzyl, carboxylic acid C₁₃H₁₄F₂N₂O₃ 284.26 Difluoro substitution at 2,3 positions; carboxylic acid vs. ester. Altered receptor selectivity due to fluorine positioning; increased acidity may affect solubility.
Ethyl 2-{1-[(furan-3-yl)methyl]-3-oxopiperazin-2-yl}acetate Furan-3-ylmethyl, ethyl acetate C₁₃H₁₈N₂O₄ 266.29 Heterocyclic furan ring replaces aromatic benzyl. Potential for π-π stacking with biological targets; furan may improve solubility.

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The 4-ethoxybenzyl group in the target compound provides moderate lipophilicity, facilitating membrane penetration. Replacement of benzyl with furan-3-ylmethyl () introduces a heterocycle, which may reduce lipophilicity but enhance solubility and aromatic interactions.

Ester vs. Carboxylic acid derivatives (e.g., ) are more polar, favoring renal excretion but possibly reducing oral bioavailability.

Impact of Fluorine Substitution: Fluorine atoms (e.g., ) enhance metabolic stability and modulate electronic properties. For instance, the 2,3-difluoro substitution in may sterically hinder enzymatic degradation compared to mono-fluoro analogs.

Benzyl vs. Benzoyl Groups :

  • Benzyl groups (electron-donating) vs. benzoyl groups (electron-withdrawing) alter the piperazine ring’s basicity. The benzoyl derivative in likely exhibits reduced basicity, affecting protonation states at physiological pH.

Q & A

Basic Research Questions

Q. What are the key structural features of methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate, and how are they validated experimentally?

  • Answer : The compound contains a piperazine ring substituted with a 4-ethoxybenzyl group at position 1, a ketone at position 3, and an acetoxy group at position 2. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, infrared (IR) spectroscopy for carbonyl group identification (C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion confirmation . X-ray crystallography (using programs like SHELXL ) can resolve stereochemistry and confirm the solid-state conformation.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : Synthesis often involves sequential alkylation and acylation steps. For example:

Alkylation : Reacting 4-ethoxybenzyl chloride with a piperazine derivative to introduce the 4-ethoxybenzyl group.

Acylation : Introducing the acetoxy group via esterification using methyl chloroacetate.

Oxidation : Formation of the 3-oxo group using oxidizing agents like pyridinium chlorochromate (PCC).
Reaction intermediates are monitored via thin-layer chromatography (TLC) and purified using column chromatography .

Q. How is the purity of this compound assessed in early-stage research?

  • Answer : Purity is evaluated using reverse-phase high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm). Method validation follows ICH guidelines, including parameters like retention time reproducibility, peak symmetry, and limit of detection (LOD). Mobile phases often combine methanol/water or acetonitrile/buffer systems, adjusted to pH 4.6 with sodium acetate for stability .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Answer : Challenges include polymorphism (multiple solid-state forms) and twinning. To mitigate:

  • Solvent Screening : Use mixed solvents (e.g., ethanol/dichloromethane) to optimize crystal growth.
  • Refinement : Employ SHELXL for anisotropic displacement parameter modeling and WinGX/ORTEP for visualizing thermal ellipsoids.
  • Data Collection : High-resolution synchrotron X-ray data may be required for low-quality crystals.

Q. How can computational modeling predict the biological activity of this compound?

  • Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps, dipole moments) to predict reactivity. Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., enzymes with active sites accommodating the 4-ethoxybenzyl group). Pharmacokinetic properties (logP, bioavailability) are estimated using QikProp or SwissADME .

Q. What analytical methods resolve contradictions in stability data for this compound under varying pH conditions?

  • Answer : Stability-indicating assays (e.g., forced degradation studies) are performed:

  • Acidic/alkaline hydrolysis : HPLC-MS identifies degradation products (e.g., cleavage of the ester group).
  • Thermal stress : Differential scanning calorimetry (DSC) detects phase transitions.
  • Light exposure : UV-vis spectroscopy monitors photodegradation.
    Method validation includes specificity, linearity, and robustness testing per ICH Q2(R1) .

Q. How is the synthetic yield of this compound optimized in scalable protocols?

  • Answer : Design of experiments (DoE) identifies critical parameters (temperature, stoichiometry, catalyst loading). For example:

  • Response Surface Methodology (RSM) : Optimizes reaction time and solvent polarity.
  • Catalyst Screening : Palladium or nickel catalysts may enhance coupling efficiency.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time and improves yield .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Validation

TechniqueExpected Signal/ValueReference
¹H NMR δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.45 (s, 3H, COOCH₃)
¹³C NMR δ 170.5 (C=O), δ 61.2 (-OCH₂CH₃)
IR 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (piperazinone)

Table 2 : HPLC Method Parameters for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (250 × 4.6 mm)65:35 MeOH:Na⁺ buffer1.0 mL/minUV 254 nm8.2 ± 0.3 min

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate

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